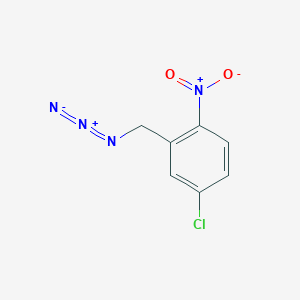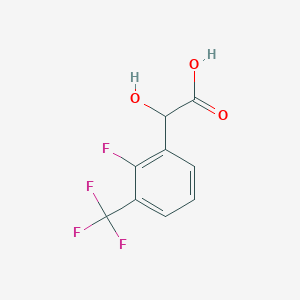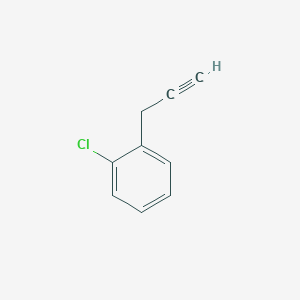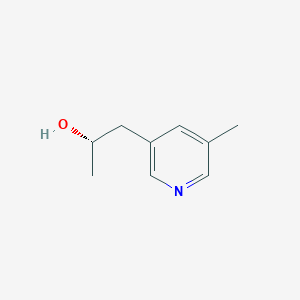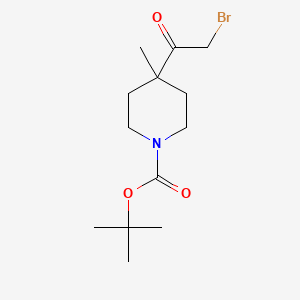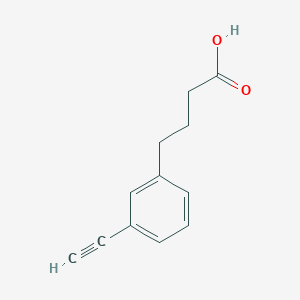
4-(3-Ethynylphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethynylphenyl)butanoic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethynylphenyl)butanoic acid typically involves the following steps:
Suzuki–Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the ethynyl group and the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would be applied to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3-Ethynylphenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-(3-Ethynylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Ethynylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell growth, and apoptosis.
類似化合物との比較
Similar Compounds
4-Phenylbutanoic acid: Similar structure but lacks the ethynyl group.
3-Ethynylphenylacetic acid: Similar structure but with a different carbon chain length.
Uniqueness
4-(3-Ethynylphenyl)butanoic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
4-(3-ethynylphenyl)butanoic acid |
InChI |
InChI=1S/C12H12O2/c1-2-10-5-3-6-11(9-10)7-4-8-12(13)14/h1,3,5-6,9H,4,7-8H2,(H,13,14) |
InChIキー |
PMXUJAKMFCDEFP-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC(=C1)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


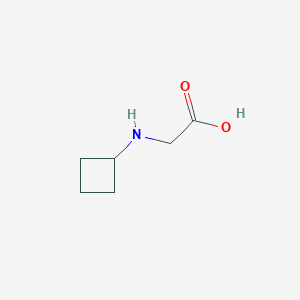
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

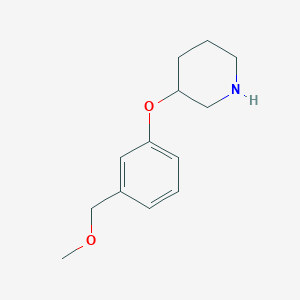


![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
